4-クロロ-3-シアノフェニルボロン酸

概要

説明

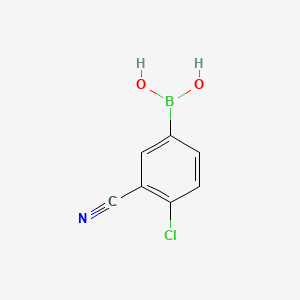

4-Chloro-3-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is also known by other names such as 4-Chloro-3-cyanobenzeneboronic acid and (4-Chloro-3-cyanophenyl)boronic acid .

Chemical Reactions Analysis

While specific reactions involving 4-Chloro-3-cyanophenylboronic acid are not available, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

The molecular weight of 4-Chloro-3-cyanophenylboronic acid is 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 64.2 Ų . The compound has a complexity of 203 .科学的研究の応用

鈴木・宮浦カップリング

4-クロロ-3-シアノフェニルボロン酸は、鈴木・宮浦カップリングの試薬として使用されます . これは、有機化学において炭素-炭素結合の形成に広く使用されている、パラジウム触媒によるクロスカップリング反応の一種です .

ピペリジン系MCH R1アンタゴニストの合成

この化合物は、ピペリジン系MCH R1アンタゴニストの合成における中間体として役立ちます . これらのアンタゴニストは、様々な生物学的研究や創薬プロセスで使用されています .

4-アリール-1,8-ナフチリジン-2(1H)-オンの調製

4-クロロ-3-シアノフェニルボロン酸は、鈴木カップリング反応における基質として使用され、4-アリール-1,8-ナフチリジン-2(1H)-オンを調製します . これらの化合物は、医薬品化学における潜在的な用途を持っています .

ビアリール系フェニルアラニンアミノ酸アナログの合成

この化合物は、ビアリール系フェニルアラニンアミノ酸アナログの合成における中間体として使用されます . これらのアナログは、カイネイト受容体のリガンドとして使用されます。カイネイト受容体は、神経系のグルタミン酸の神経伝達に関与するイオンチャネル型グルタミン酸受容体の一種です .

ライフサイエンス研究のための生物学的材料または有機化合物

4-クロロ-3-シアノフェニルボロン酸は、ライフサイエンス関連の研究において生物学的材料または有機化合物として使用できる生化学試薬として使用されます .

アミノアルコキシビフェニルニトリルの合成

この化合物は、アミノアルコキシビフェニルニトリルの合成に使用されます . これらの化合物は、ヒスタミン-3受容体のリガンドとして使用されます。ヒスタミン-3受容体は、様々な神経および炎症性疾患の治療において潜在的な用途を持っています .

Safety and Hazards

4-Chloro-3-cyanophenylboronic acid is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

4-Chloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Chloro-3-cyanophenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Chloro-3-cyanophenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Safety data sheets indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . These factors could potentially impact its bioavailability.

Result of Action

The primary result of the action of 4-Chloro-3-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .

Action Environment

The action of 4-Chloro-3-cyanophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy . Safety data sheets recommend avoiding dust formation and ensuring proper handling to prevent harmful effects .

生化学分析

Biochemical Properties

4-Chloro-3-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety in 4-Chloro-3-cyanophenylboronic acid interacts with the active site of the proteasome, forming a reversible covalent bond with the catalytic threonine residue. This interaction inhibits the proteasome’s activity, leading to an accumulation of proteins within the cell .

Cellular Effects

The effects of 4-Chloro-3-cyanophenylboronic acid on various cell types and cellular processes are profound. By inhibiting proteasome activity, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Additionally, 4-Chloro-3-cyanophenylboronic acid can disrupt cell signaling pathways, particularly those involved in cell cycle regulation and stress responses .

Molecular Mechanism

At the molecular level, 4-Chloro-3-cyanophenylboronic acid exerts its effects primarily through the inhibition of proteasome activity. The boronic acid group forms a reversible covalent bond with the hydroxyl group of the catalytic threonine residue in the proteasome’s active site. This interaction blocks the proteasome’s ability to degrade ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This accumulation triggers a cascade of cellular events, including the activation of stress response pathways and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3-cyanophenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 4-Chloro-3-cyanophenylboronic acid can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Chloro-3-cyanophenylboronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, 4-Chloro-3-cyanophenylboronic acid can induce severe toxicity, including damage to vital organs such as the liver and kidneys. These toxic effects are likely due to the compound’s ability to disrupt normal protein homeostasis and induce cellular stress .

Metabolic Pathways

4-Chloro-3-cyanophenylboronic acid is involved in several metabolic pathways, primarily those related to protein degradation and stress response. The compound interacts with enzymes such as the proteasome, leading to the inhibition of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell, leading to an accumulation of ubiquitinated proteins and the activation of stress response pathways .

Transport and Distribution

Within cells and tissues, 4-Chloro-3-cyanophenylboronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, 4-Chloro-3-cyanophenylboronic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on proteasome activity .

Subcellular Localization

The subcellular localization of 4-Chloro-3-cyanophenylboronic acid is primarily in the cytoplasm and nucleus. The compound can be directed to these compartments through specific targeting signals or post-translational modifications. Within these compartments, 4-Chloro-3-cyanophenylboronic acid can interact with the proteasome and other biomolecules, leading to the inhibition of protein degradation and the induction of cellular stress responses .

特性

IUPAC Name |

(4-chloro-3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPLADNLEYNYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657431 | |

| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-95-5 | |

| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)